
2,4-Dimethyloxolane-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyloxolane-3-carboxylicacid is a carboxylic acid derivative with a unique oxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyloxolane-3-carboxylicacid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the reaction of 2,4-dimethyl-1,3-dioxolane with a carboxylating agent, such as carbon dioxide, in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process often includes steps such as purification through distillation or recrystallization to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The oxolane ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary, but typical reagents include halogens or nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2,4-Dimethyloxolane-3-carboxylicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Dimethyloxolane-3-carboxylicacid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxolane ring structure allows for specific binding interactions, which can modulate biological pathways and processes.
Comparison with Similar Compounds
2-Methyloxolane: A simpler oxolane derivative used as a solvent and in organic synthesis.
2,4-Dimethyltetrahydrofuran: Another oxolane derivative with applications in green chemistry as a bio-based solvent.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,4-dimethyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-4-3-10-5(2)6(4)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) |
InChI Key |
QMJNZNIUHNXIED-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)
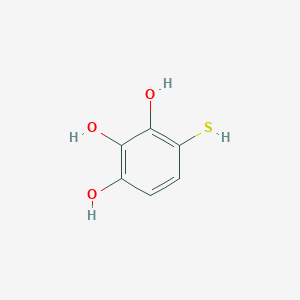
![4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)

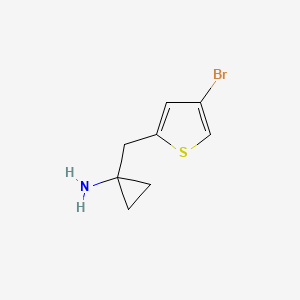
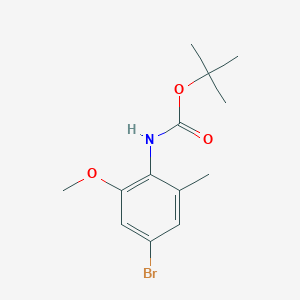
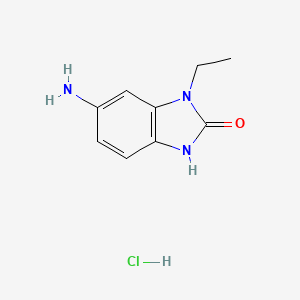
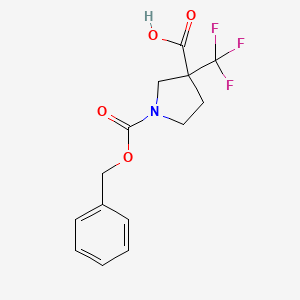
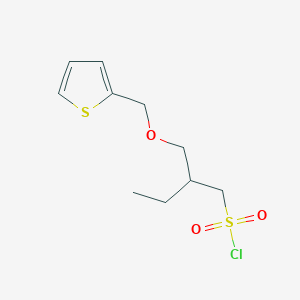
![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13574791.png)
![5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
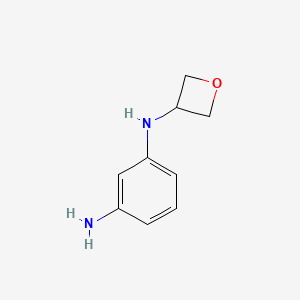
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid](/img/structure/B13574811.png)
